molecular formula C20H23NO3 B12799040 4-Morpholino-2,2-diphenylbutanoic acid CAS No. 91921-39-0

4-Morpholino-2,2-diphenylbutanoic acid

Cat. No.: B12799040
CAS No.: 91921-39-0
M. Wt: 325.4 g/mol
InChI Key: WQVAWGLILMMLQL-UHFFFAOYSA-N
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Description

4-Morpholino-2,2-diphenylbutanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. This compound has been investigated for its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-2,2-diphenylbutanoic acid typically involves the reaction of morpholine with diphenylbutanoic acid derivatives. One common method includes the use of α-haloacid chlorides and amino alcohols, followed by cyclization and reduction reactions . The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-2,2-diphenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Morpholino-2,2-diphenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its analgesic and spasmolytic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholino-2,2-diphenylbutanoic acid involves its interaction with opioid receptors, specifically the mu, kappa, and delta receptors . By binding to these receptors, the compound can modulate pain perception and other physiological responses. The molecular pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-2,2-diphenylbutanoic acid is unique due to its specific structural features, such as the morpholine ring and the diphenylbutanoic acid backbone

Properties

CAS No.

91921-39-0

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

4-morpholin-4-yl-2,2-diphenylbutanoic acid

InChI

InChI=1S/C20H23NO3/c22-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-21-13-15-24-16-14-21/h1-10H,11-16H2,(H,22,23)

InChI Key

WQVAWGLILMMLQL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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